5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
5-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-9-1-3-4(2-9)6(11)8-5(3)10/h3-4H,1-2,7H2,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARHCQOOYTMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a modulator of various receptor systems. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C28H19ClF3N5O4
- Molar Mass : 581.93 g/mol
- Density : 1.551 g/cm³ (predicted)
- Boiling Point : 775.1 °C (predicted)
- pKa : 4.25 (predicted)
Research indicates that this compound acts primarily through the inhibition of key signaling pathways involved in cancer progression. Specifically, it has been shown to interact with the ATP-binding domains of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This interaction potentially disrupts downstream signaling cascades that promote cell proliferation and survival in tumor cells .
Antitumor Activity
Several studies have highlighted the compound's antitumor properties:
- In Vitro Studies : A derivative of this compound demonstrated significant antiproliferative activity against various cancer cell lines, including colon cancer cells (HCT-116, SW-620). The compound exhibited a growth inhibition concentration (GI50) in the range of .
- In Vivo Studies : Animal models have shown that these compounds can inhibit tumor growth in chemically induced colon cancer models. The results suggest that the compounds may have a favorable safety profile with low toxicity levels .
Interaction with Receptors
The compound has also been studied for its affinity towards nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders:
- Selectivity for nAChR Subtypes : Certain derivatives exhibit high affinity for alpha4beta2 and alpha7 nAChR subtypes, indicating potential therapeutic applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | GI50 Concentration | Reference |
|---|---|---|---|
| Antiproliferative | HCT-116 (colon cancer) | Dubinina et al., 2007 | |
| In Vivo Tumor Growth | Rat colon cancer model | Significant inhibition | Kuznietsova et al., 2013 |
| nAChR Affinity | Alpha4beta2 and alpha7 | High affinity | PubMed Study |
Case Studies
-
Study on Antitumor Activity :
A comprehensive study synthesized several derivatives of the compound and evaluated their biological activity against various cancer cell lines. The findings indicated that modifications in side groups significantly affected their potency as EGFR and VEGFR2 inhibitors . -
Neuropharmacological Study :
Another investigation focused on the interaction of these compounds with nAChRs. The study revealed that specific substitutions could enhance selectivity for particular receptor subtypes, suggesting potential applications in treating conditions like Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
5-Aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been investigated for its role as a pharmaceutical agent. It is part of a class of compounds that exhibit activity against various diseases due to their ability to modulate biological pathways.
- Transforming Growth Factor-Beta (TGF-β) Inhibition : Research has shown that derivatives of this compound can act as inhibitors of TGF-β signaling pathways. TGF-β is implicated in numerous fibrotic diseases and cancer progression. Inhibition of this pathway can potentially lead to therapeutic strategies for conditions such as systemic sclerosis and certain cancers .
- Anticancer Activity : Some studies have indicated that compounds related to this compound demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .
| Application | Mechanism | Target Diseases |
|---|---|---|
| TGF-β Inhibition | Signal transduction inhibition | Fibrosis, Cancer |
| Anticancer Activity | Induction of apoptosis | Various cancers |
Materials Science
Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Synthesis of Dyes and Pigments : The compound can serve as a precursor for synthesizing dyes used in various applications such as textiles and coatings due to its unique structural properties .
| Material Application | Properties | Uses |
|---|---|---|
| Conductive Polymers | High conductivity | OLEDs, OPVs |
| Dyes and Pigments | Color stability | Textiles, Coatings |
Biological Research
Biological Activity Studies
The biological activity of this compound has been explored in various studies focusing on its interaction with biological systems.
- Neuroprotective Effects : Some investigations have suggested that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
- Study on TGF-β Inhibition :
- Anticancer Properties :
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The amino group in the target compound likely improves aqueous solubility compared to hydrophobic substituents (e.g., benzyl, chlorobutanoyl) .
- Electron-withdrawing groups (e.g., Cl in 5-(2-chlorobutanoyl)) may stabilize the core structure but reduce nucleophilic reactivity .
Physicochemical Properties
Insights :
Reactivity Trends :
- Amino-substituted derivatives may participate in Schiff base formation or amidation, while chlorinated analogs are prone to nucleophilic substitution .
Preparation Methods
Cycloaddition-Based Synthesis
A recent and efficient method involves a visible light-promoted [3+2] cycloaddition between 2H-azirines and maleimides, yielding dihydropyrrolo[3,4-c]pyrrole-1,3-diones with high diastereoselectivity and functional group tolerance.
- The reaction proceeds under mild, environmentally friendly conditions using an organic photocatalyst.
- It allows for the formation of the bicyclic pyrrole-dione core with control over the tetrahydro state.
- This method is adaptable to various substituted azirines and maleimides, enabling structural diversity.
Reaction Scheme Summary:
| Reactants | Conditions | Product | Notes |
|---|---|---|---|
| 2H-azirines + maleimides | Visible light, organic photocatalyst | 4,6α-dihydropyrrolo[3,4-c]pyrrole-1,3-diones | Diastereoselective, mild conditions |
This approach is promising for the preparation of 5-aminotetrahydro derivatives by subsequent functional group transformations.
Nucleophilic Substitution on Halogenated Pyrrole-Diones
Another established method involves the substitution of halogen atoms on pyrrole-2,5-dione derivatives with primary amines to introduce the amino group at the desired position.
- Starting from 3,4-dichloro-1H-pyrrole-2,5-diones, treatment with a primary amine in ethanol at 50–80 °C for 2 hours.
- The reaction progress is monitored by thin-layer chromatography.
- After completion, the product is isolated by solvent evaporation, filtration, washing, and purified by recrystallization or column chromatography.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenated pyrrole-dione | 3,4-dichloro-1H-pyrrole-2,5-dione | Starting material |
| Amination | Primary amine (2 equiv), ethanol, 50–80 °C, 2 h | Amino-substituted pyrrole-dione |
| Purification | Recrystallization or silica gel chromatography | Pure 5-aminotetrahydropyrrolo derivative |
This method allows for the direct introduction of the amino group and can be adapted to various amines to modify the substituent pattern.
Additional Synthetic Considerations
- Stereochemistry: The tetrahydro state (2H,3aH) indicates partial saturation of the bicyclic system, which is controlled during the cycloaddition or reduction steps.
- Functional Group Compatibility: Both methods tolerate various substituents, enabling further derivatization.
- Purification: Recrystallization from ethanol or column chromatography with hexanes-ethyl acetate mixtures is standard.
Summary Table of Preparation Methods
Research Findings and Data
- The cycloaddition method yields products with good functional group tolerance and high diastereoselectivity, suitable for further synthetic elaborations.
- Amination via halogen displacement is a reliable route with good yields and straightforward purification, confirmed by NMR, IR, and elemental analysis.
- Monitoring by TLC and characterization by NMR (1H and 13C) and IR spectroscopy ensure product integrity.
- The amino-substituted pyrrolo-dione derivatives show promising properties for applications in medicinal chemistry and materials science.
Q & A
Q. Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky aryl groups.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents improve reaction kinetics .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
- Evidence : Substituted derivatives with naphthyl groups (e.g., 8n in ) required extended reaction times (24–48 hrs) for optimal cyclization.
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., J = 7.9 Hz for aromatic protons) and carbonyl resonance at δ ~170–180 ppm .
- FTIR : Detect NH/OH stretches (3200–3500 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) .
- HRMS : Match observed [M+H]⁺ values to theoretical masses (e.g., C₁₇H₁₄ClN₂O₂ requires 325.0743; observed 325.0745 ).
Advanced: How to resolve contradictions in spectral data for structurally similar analogs?
Q. Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguish between 3aH and 6aH configurations) .
- 2D NMR (COSY, NOESY) : Assign overlapping signals in crowded spectra (e.g., diastereomeric protons in fused-ring systems) .
- Case Study : For 5-ethoxy-pyrrolo[3,4-a]carbazole-dione, X-ray data confirmed the (3aS,5S,10bS) configuration, resolving NMR ambiguities .
Advanced: How do electronic and steric effects of substituents influence biological activity?
Q. Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, potentially increasing enzyme inhibition (e.g., kinase targets) .
- Steric Effects : Bulky groups (e.g., naphthyl) reduce cellular permeability but improve target specificity .
- SAR Strategy : Compare IC₅₀ values of analogs (e.g., 3-(2-fluorophenyl) vs. 3-(4-methoxyphenyl)) in enzyme assays .
Basic: What analytical methods ensure purity for in vitro assays?
Q. Methodological Answer :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5–95% over 20 min) .
- Melting Point Analysis : Sharp ranges (e.g., ±1°C) indicate high crystallinity .
- TLC Monitoring : Rf values (e.g., 0.26 in petroleum ether/ethyl acetate 2:1) confirm reaction progress .
Advanced: What computational tools predict binding modes of this compound with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID 1XYZ) to simulate binding poses .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values for correlation analysis .
Advanced: How to design derivatives for improved metabolic stability?
Q. Methodological Answer :
- Pro-drug Approach : Introduce hydrolyzable groups (e.g., acetylated amines) to delay hepatic clearance .
- Isotope Labeling : ¹⁴C-labeled analogs track metabolic pathways via LC-MS/MS .
- Case Study : Morpholino-substituted analogs (e.g., 5-morpholino-pyrrolo[3,4-a]carbazole-dione) showed 2x longer half-life in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
